人参皂苷Rf

描述

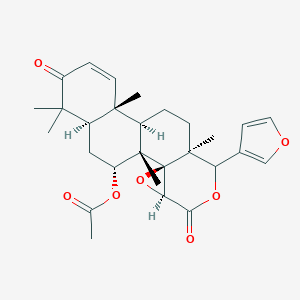

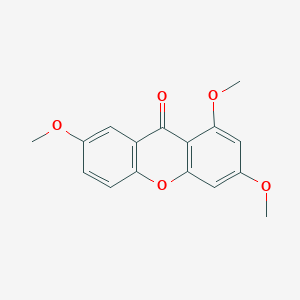

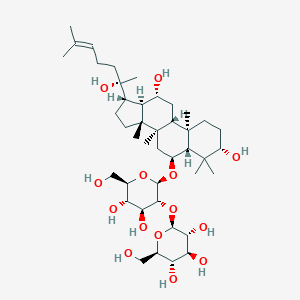

Panaxoside Rf, also known as Ginsenoside Rf, is a saponin compound found in trace amounts within the roots of Panax ginseng. This compound is part of the ginsenoside family, which are steroid-like molecules with various sugar moieties attached. Panaxoside Rf is known for its ability to inhibit calcium channels, particularly N-type calcium channels, and has been studied for its potential therapeutic effects, including analgesic and anti-inflammatory properties .

科学研究应用

化学

在化学领域,人参皂苷 Rf 用作模型化合物来研究糖基化反应和皂苷在各种化学条件下的行为。 其独特的结构使其成为合成和分析研究的宝贵对象 .

生物学

在生物学方面,人参皂苷 Rf 因其对神经元钙通道的影响而受到研究。 它在调节神经元活动方面显示出潜力,并因其神经保护特性而受到研究 .

医学

在医学领域,人参皂苷 Rf 因其镇痛和抗炎作用而被研究。 它已在各种疼痛模型中进行测试,并显示出剂量依赖性镇痛作用,使其成为疼痛管理治疗的候选药物 .

工业

在工业上,人参皂苷 Rf 由于其潜在的健康益处,被用于保健品和功能性食品的配方。 它还在研究中,以了解其在增强其他治疗剂功效方面的作用 .

作用机制

人参皂苷 Rf 主要通过抑制感觉神经元中的 N 型钙通道发挥其作用。这种抑制是剂量依赖性的和可逆的,类似于阿片类药物的作用。该化合物与 GTP 结合蛋白相互作用,特别是 G(o) 和 Gi 蛋白,这些蛋白参与钙通道的调节。 这种相互作用导致钙内流减少,从而降低神经元兴奋性和疼痛感知 .

生化分析

Biochemical Properties

Each ginsenoside, including Ginsenoside Rf, shows different medical activity and metabolic pathway . Ginsenosides are triterpene saponins, composed of a dammarane skeleton with various sugar moieties attached to the C-3 and C-20 positions . The biochemical properties of Ginsenoside Rf allow it to interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .

Cellular Effects

Ginsenoside Rf has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of Ginsenoside Rf involves its interactions with steroidal receptors . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Ginsenoside Rf is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .

准备方法

合成路线和反应条件

由于其复杂的结构,人参皂苷 Rf 的合成涉及复杂的化学反应。通常,合成从人参根中提取人参皂苷开始,然后进行色谱等纯化过程。 合成路线可能涉及糖基化反应,其中糖基在特定条件下连接到分子的苷元部分,通常使用催化剂和保护基以确保选择性和产率 .

工业生产方法

由于其复杂性和成本效益,人参皂苷 Rf 的工业生产主要依赖于从天然来源提取,而不是全合成。该过程包括收获人参根,然后使用乙醇或甲醇等溶剂进行提取。 然后对提取物进行各种纯化步骤,包括柱色谱和结晶,以分离纯形式的人参皂苷 Rf .

化学反应分析

反应类型

人参皂苷 Rf 经历了几种类型的化学反应,包括:

氧化: 该反应可以改变分子中存在的羟基。

还原: 还原反应可以改变结构中的双键或羰基。

常用试剂和条件

这些反应中常用的试剂包括高锰酸钾等氧化剂用于氧化,硼氢化钠等还原剂用于还原,以及各种酸或碱用于取代反应。 这些条件通常涉及控制温度和 pH 值,以确保所需的反应路径 .

主要形成的产物

从这些反应中形成的主要产物取决于所使用的特定条件和试剂。例如,氧化可能产生羟基化衍生物,而还原可能产生更饱和形式的化合物。 取代反应可能根据引入的取代基产生不同的糖苷衍生物 .

相似化合物的比较

类似化合物

- 人参皂苷 Rb1

- 人参皂苷 Rg1

- 人参皂苷 Re

比较

与其他人参皂苷,如人参皂苷 Rb1 和人参皂苷 Rg1 相比,人参皂苷 Rf 的独特之处在于其对 N 型钙通道的特异性抑制。虽然其他人参皂苷也表现出各种生物活性,但人参皂苷 Rf 以高特异性调节钙通道的能力使其脱颖而出。 此外,与其他一些人参皂苷相比,其镇痛作用更为明显 .

属性

IUPAC Name |

2-[2-[[3,12-dihydroxy-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H72O14/c1-20(2)10-9-13-42(8,52)21-11-15-40(6)28(21)22(45)16-26-39(5)14-12-27(46)38(3,4)35(39)23(17-41(26,40)7)53-37-34(32(50)30(48)25(19-44)55-37)56-36-33(51)31(49)29(47)24(18-43)54-36/h10,21-37,43-52H,9,11-19H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZIOUZHBUYLDHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)O)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H72O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

801.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ginsenoside Rf | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034745 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

52286-58-5 | |

| Record name | Ginsenoside Rf | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034745 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

197 - 198 °C | |

| Record name | Ginsenoside Rf | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034745 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q1: What is the molecular formula and weight of ginsenoside Rf?

A1: Ginsenoside Rf has a molecular formula of C42H72O14 and a molecular weight of 777.00 g/mol.

Q2: What are the structural characteristics of ginsenoside Rf that contribute to its biological activity?

A2: Ginsenoside Rf belongs to the protopanaxatriol family of ginsenosides, characterized by a specific sugar moiety attached to the dammarane skeleton. While the exact structure-activity relationship needs further investigation, this specific sugar moiety is likely responsible for its interaction with various molecular targets.

Q3: Does ginsenoside Rf interact with specific receptors or enzymes?

A3: Research suggests that ginsenoside Rf might interact with an unidentified G protein-coupled receptor linked to pertussis toxin-sensitive G proteins []. This interaction has been shown to inhibit high-threshold, voltage-dependent Ca2+ channels in rat sensory neurons []. Furthermore, ginsenoside Rf has been shown to activate GIRK channels through an unidentified G protein-coupled receptor in rat brain [].

Q4: What are the downstream effects of ginsenoside Rf binding to its molecular targets?

A4: Ginsenoside Rf exhibits a diverse range of downstream effects depending on the cell type and specific molecular targets involved. Some notable downstream effects include:

- Inhibition of Ca2+ channels: This effect was observed in rat sensory neurons, where ginsenoside Rf inhibited N-type and other high-threshold Ca2+ channels [].

- Activation of GIRK channels: Ginsenoside Rf activated GIRK channels in Xenopus laevis oocytes co-expressing size-fractionated rat brain mRNA and GIRK1/4 channel cRNAs [].

- Modulation of signaling pathways: Studies suggest ginsenoside Rf may influence AMPK and p38 MAPK signaling pathways, leading to enhanced mitochondrial biogenesis and myoblast differentiation in C2C12 myotubes and ICR mice []. It has also been implicated in modulating the AC/cAMP/PKA and NO/GC/cGMP/PKG signaling pathways, potentially contributing to its anti-melanogenic effects in B16F10 cells and zebrafish [].

Q5: What are the reported biological effects of ginsenoside Rf?

A5: Ginsenoside Rf exhibits a variety of biological activities in vitro and in vivo, including:

- Anti-inflammatory effects: Studies demonstrate that ginsenoside Rf can reduce the production of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and nitric oxide, and suppress NF-κB activation in inflammatory bowel disease models [, ].

- Neuroprotective effects: Ginsenoside Rf has been shown to protect neurons from amyloid-β-induced toxicity, reducing apoptosis, inflammation, and improving spatial learning and memory in an Alzheimer's disease mouse model [].

- Anti-cancer effects: Research indicates that ginsenoside Rf may inhibit the growth of various cancer cell lines, including human osteosarcoma cells and lung cancer cells, by inducing cell cycle arrest and apoptosis [, ].

- Pain relief: Ginsenoside Rf has shown potential in alleviating neuropathic pain by reducing mechanical hypersensitivity, depression-like behavior, and inflammatory reactions in a rat model of chronic constriction injury [].

Q6: What are the potential therapeutic applications of ginsenoside Rf?

A6: Based on its diverse biological activities, ginsenoside Rf holds potential for therapeutic applications in:

- Inflammatory diseases: Such as inflammatory bowel disease, due to its ability to suppress inflammatory mediators and signaling pathways [, ].

- Neurodegenerative diseases: Like Alzheimer's disease, based on its neuroprotective properties and ability to reduce amyloid-β-induced neurotoxicity [].

- Cancer: As a potential anti-cancer agent due to its ability to inhibit cancer cell growth and induce apoptosis [, ].

- Pain management: Particularly for neuropathic pain, given its ability to alleviate mechanical hypersensitivity and reduce inflammation [].

Q7: What analytical methods are used to identify and quantify ginsenoside Rf?

A7: Several analytical techniques are employed for the identification and quantification of ginsenoside Rf, including:

- High-Performance Liquid Chromatography (HPLC): Often coupled with various detectors like Evaporative Light Scattering Detection (ELSD) [, , ] or Mass Spectrometry (MS) [, , ]. These methods provide high resolution and sensitivity for separating and quantifying ginsenoside Rf in complex mixtures.

- Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation capabilities of LC with the detection specificity of MS, allowing for the unambiguous identification and quantification of ginsenoside Rf even in trace amounts [, ].

- Enzyme Immunoassay (EIA): This method utilizes specific antibodies to detect and quantify ginsenoside Rf, offering high sensitivity and specificity [, ].

Q8: How is the quality of ginsenoside Rf controlled and assured?

A8: Quality control and assurance of ginsenoside Rf involve meticulous monitoring throughout its production and application. Key aspects include:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-[19-Amino-6-(3,4-dicarboxybutanoyloxy)-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B191276.png)

![methyl (1R,4aR,7S,7aR)-7-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B191286.png)